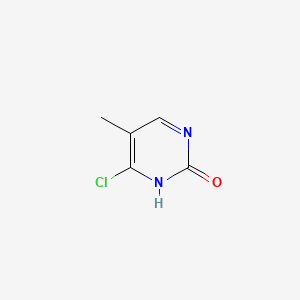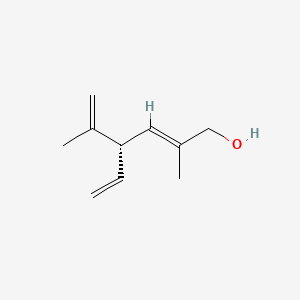![molecular formula C11H18O2 B566636 8-(Propan-2-ylidene)-1,4-dioxaspiro[4.5]decane CAS No. 19620-35-0](/img/structure/B566636.png)
8-(Propan-2-ylidene)-1,4-dioxaspiro[4.5]decane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(Propan-2-ylidene)-1,4-dioxaspiro[45]decane is a chemical compound with the molecular formula C12H20O2 It is a spiro compound, which means it has a unique structure where two rings are connected through a single atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Propan-2-ylidene)-1,4-dioxaspiro[4.5]decane typically involves the reaction of a suitable precursor with an isopropylidene group. One common method is the acid-catalyzed cyclization of a diol with acetone, which forms the spiro compound through the formation of a dioxolane ring. The reaction conditions often include the use of a strong acid like sulfuric acid or p-toluenesulfonic acid as a catalyst, and the reaction is carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process. Additionally, purification steps like distillation or recrystallization are employed to obtain the final product in its pure form.
化学反応の分析
Types of Reactions
8-(Propan-2-ylidene)-1,4-dioxaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The spiro compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides, amines, or thiols can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted spiro compounds.
科学的研究の応用
8-(Propan-2-ylidene)-1,4-dioxaspiro[4.5]decane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in the development of new materials.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and other advanced materials.
作用機序
The mechanism of action of 8-(Propan-2-ylidene)-1,4-dioxaspiro[4.5]decane involves its interaction with specific molecular targets. The spiro structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The compound can act as an inhibitor or activator of various biochemical pathways, depending on its specific interactions with target molecules. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
類似化合物との比較
Similar Compounds
- 1,8-Dimethyl-4-(propan-2-ylidene)spiro[4.5]dec-7-ene
- Spiro[4.5]decane derivatives
- Cycloalkanes with similar ring structures
Uniqueness
8-(Propan-2-ylidene)-1,4-dioxaspiro[4.5]decane is unique due to its specific spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where other similar compounds may not be as effective. Its ability to undergo a variety of chemical reactions and its potential in scientific research further highlight its importance.
特性
IUPAC Name |
8-propan-2-ylidene-1,4-dioxaspiro[4.5]decane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O2/c1-9(2)10-3-5-11(6-4-10)12-7-8-13-11/h3-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIHGNWOHULHDCP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1CCC2(CC1)OCCO2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10671866 |
Source


|
| Record name | 8-(Propan-2-ylidene)-1,4-dioxaspiro[4.5]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10671866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19620-35-0 |
Source


|
| Record name | 8-(Propan-2-ylidene)-1,4-dioxaspiro[4.5]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10671866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1h-Isoxazolo[3,4-d]pyrazolo[3,4-b]pyridine](/img/structure/B566555.png)




![Octahydropyrrolo[3,2-a]pyrrolizin-8(2H)-one](/img/structure/B566563.png)
![3,10-Dioxa-4-azatetracyclo[5.5.0.02,6.08,12]dodeca-1(7),2(6),4,8,11-pentaene](/img/structure/B566565.png)





